molecular formula C26H30N2O5S B7684890 N-(2-ETHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE

N-(2-ETHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B7684890
M. Wt: 482.6 g/mol
InChI Key: FTYQBVNZSXGUOH-UHFFFAOYSA-N
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Description

N-(2-ETHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an ethylphenyl group, a phenylethyl group, and a dimethoxybenzenesulfonamido group, making it a complex molecule with potential biological activity.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-4-21-12-8-9-13-23(21)27-26(29)19-28(17-16-20-10-6-5-7-11-20)34(30,31)22-14-15-24(32-2)25(18-22)33-3/h5-15,18H,4,16-17,19H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYQBVNZSXGUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: This can be achieved by reacting 3,4-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Acylation reaction: The resulting sulfonamide can then be acylated with 2-bromoacetyl chloride in the presence of a base to form the acetamide linkage.

    Substitution reaction: Finally, the ethylphenyl and phenylethyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological processes.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: Used in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The compound may interact with enzymes or receptors, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ETHYLPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE: Lacks the dimethoxy groups.

    N-(2-ETHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]PROPIONAMIDE: Has a propionamide instead of an acetamide group.

Uniqueness

The presence of the dimethoxy groups in N-(2-ETHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE may enhance its biological activity or alter its chemical reactivity compared to similar compounds.

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